molecular formula C35H30N2O4S2 B11658881 ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11658881
M. Wt: 606.8 g/mol
InChI Key: AUVXPEYTEBJMIR-COEJQBHMSA-N
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Description

Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The methyl, phenyl, and naphthalenyl groups are introduced through various substitution reactions.

    Esterification: The carboxylate group is formed by esterification reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of substituents and the resulting biological activities. Its unique structure may confer specific properties that are not observed in other similar compounds.

Properties

Molecular Formula

C35H30N2O4S2

Molecular Weight

606.8 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-2-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C35H30N2O4S2/c1-4-40-34(39)31-22(2)36-35-37(32(31)24-16-18-27(42-3)19-17-24)33(38)30(43-35)20-25-11-6-8-15-29(25)41-21-26-13-9-12-23-10-5-7-14-28(23)26/h5-20,32H,4,21H2,1-3H3/b30-20-

InChI Key

AUVXPEYTEBJMIR-COEJQBHMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC=CC=C4OCC5=CC=CC6=CC=CC=C65)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CC=C4OCC5=CC=CC6=CC=CC=C65)S2)C

Origin of Product

United States

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